molecular formula C8H12N2O B14136998 (I(2)S)-I(2)-Amino-3-pyridinepropanol CAS No. 167298-61-5

(I(2)S)-I(2)-Amino-3-pyridinepropanol

Katalognummer: B14136998
CAS-Nummer: 167298-61-5
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: XKBHUHOUKQVIHT-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(I(2)S)-I(2)-Amino-3-pyridinepropanol is a chemical compound with a unique structure that includes a pyridine ring and an amino alcohol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (I(2)S)-I(2)-Amino-3-pyridinepropanol typically involves the reaction of 3-pyridinepropanol with iodine and an appropriate amine source under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or distillation methods.

Analyse Chemischer Reaktionen

Types of Reactions

(I(2)S)-I(2)-Amino-3-pyridinepropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(I(2)S)-I(2)-Amino-3-pyridinepropanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (I(2)S)-I(2)-Amino-3-pyridinepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Pyridinepropanol: A precursor in the synthesis of (I(2)S)-I(2)-Amino-3-pyridinepropanol.

    Amino alcohols: Compounds with similar functional groups but different ring structures.

    Pyridine derivatives: Compounds with a pyridine ring but different substituents.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an amino alcohol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

167298-61-5

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

(2S)-2-amino-3-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2/t8-/m0/s1

InChI-Schlüssel

XKBHUHOUKQVIHT-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CN=C1)C[C@@H](CO)N

Kanonische SMILES

C1=CC(=CN=C1)CC(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.